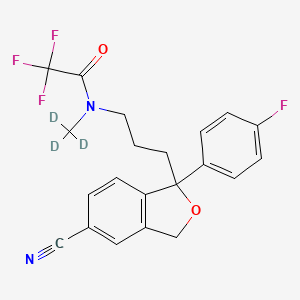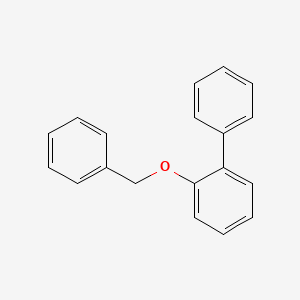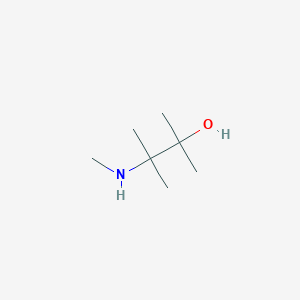
2,3-Dimethyl-3-(methylamino)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-3-(methylamino)-2-butanol is an organic compound that belongs to the class of branched alkanes It is characterized by its unique structure, which includes a tertiary alcohol group and a methylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3-(methylamino)-2-butanol typically involves the reaction of 2,3-dimethyl-2-butanone with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2,3-Dimethyl-2-butanone+Methylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2,3-Dimethyl-3-(methylamino)-2-butanol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler alkanes or amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学研究应用
2,3-Dimethyl-3-(methylamino)-2-butanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
作用机制
The mechanism of action of 2,3-Dimethyl-3-(methylamino)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application.
相似化合物的比较
Similar Compounds
2,3-Dimethyl-2-butanol: Lacks the methylamino group, resulting in different chemical properties and reactivity.
3-Methylamino-2-butanol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,3-Dimethyl-3-aminobutanol:
Uniqueness
2,3-Dimethyl-3-(methylamino)-2-butanol is unique due to the presence of both a tertiary alcohol and a methylamino group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H17NO |
|---|---|
分子量 |
131.22 g/mol |
IUPAC 名称 |
2,3-dimethyl-3-(methylamino)butan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-6(2,8-5)7(3,4)9/h8-9H,1-5H3 |
InChI 键 |
OVQUYKYRAZNDGH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C)(C)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


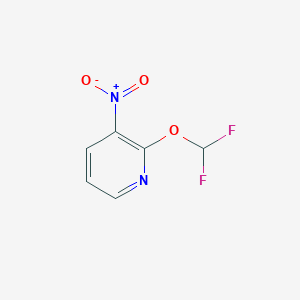
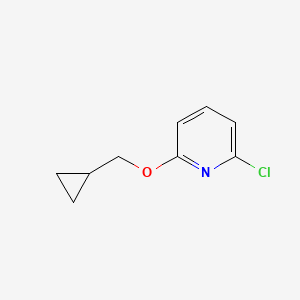

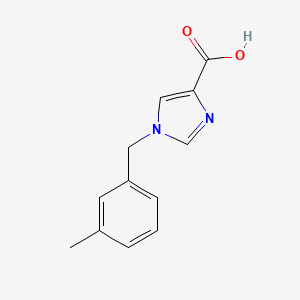
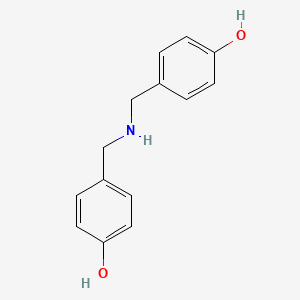

![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
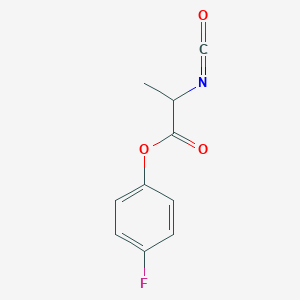
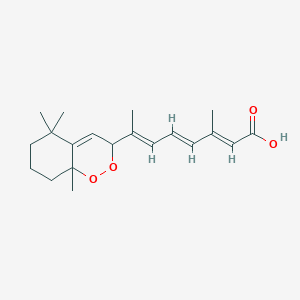
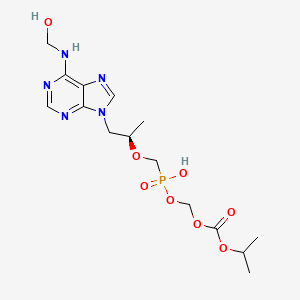
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
